2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a complex organic compound that features a benzothiazole moiety, a pyrimidine ring, and an indole structure
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Synthesis of the Pyrimidine Ring: This involves the condensation of appropriate aldehydes with guanidine derivatives.
Indole Synthesis: The indole structure can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling Reactions: The final step involves coupling the benzothiazole, pyrimidine, and indole moieties under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzothiazole moiety may interact with sulfur-containing enzymes, while the pyrimidine and indole structures may bind to nucleic acid bases or protein residues, affecting their function.
Comparison with Similar Compounds
Similar compounds to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide include:
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone: This compound features a benzothiazole moiety and a furan ring, differing in the heterocyclic structure attached to the benzothiazole.
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone: This compound has a benzothiazole moiety and a dihydroxyphenyl group, differing in the aromatic substituent.
3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: This compound contains a benzothiazole moiety and a thiadiazinone ring, differing in the additional heterocyclic structure.
These compounds highlight the versatility of the benzothiazole moiety in forming diverse structures with varying properties and applications.
Properties
Molecular Formula |
C27H27N7O2S2 |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C27H27N7O2S2/c1-16-12-17(2)31-26(30-16)34-25(28-11-10-18-14-29-21-9-8-19(36-3)13-20(18)21)33-24(35)15-37-27-32-22-6-4-5-7-23(22)38-27/h4-9,12-14,29H,10-11,15H2,1-3H3,(H2,28,30,31,33,34,35) |
InChI Key |
NAZMECULNYWMST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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